2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Overview
Description
2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a carboxylic acid group
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-4-(Trifluoromethyl)Pyrimidine-5-Carboxylic Acid. For instance, the compound’s stability could be affected by temperature, pH, and light exposure. Moreover, the compound’s efficacy could be influenced by the presence of other chemicals or biological entities in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic Acid: This compound shares the trifluoromethyl and carboxylic acid groups but differs in the position of the phenyl group.
4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: Lacks the phenyl group, making it less complex in structure.
Uniqueness: 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenyl group contributes to its binding interactions with molecular targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSNMBBSUTAEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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